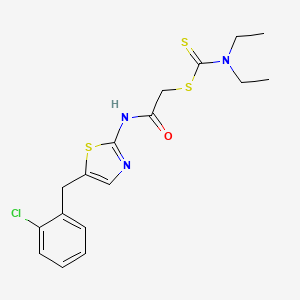
2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen in the ring. Thiazole rings are found in many biologically active substances and are a common motif in pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups, including a thiazole ring, an amine group, and a carbamodithioate group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Thiazole derivatives are generally stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the substituents present .Scientific Research Applications
Antibacterial Activity
The compound’s structure combines thiazole and sulfonamide moieties, both known for their antibacterial properties . Specifically, derivatives with alkyl chains (such as methyl, isopropyl, and butyl) exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, the isopropyl-substituted derivative displays a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans . The drug–peptide complex formed with cell-penetrating peptide octaarginine shows distinctive modes of action, including faster killing kinetics and negligible hemolytic activity towards human red blood cells .
Antifungal Properties
While less explored, it’s worth investigating the compound’s potential as an antifungal agent. Similar to its antibacterial activity, the thiazole and sulfonamide components may contribute to inhibiting fungal growth .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS3/c1-3-21(4-2)17(23)24-11-15(22)20-16-19-10-13(25-16)9-12-7-5-6-8-14(12)18/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZSQKQLKAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


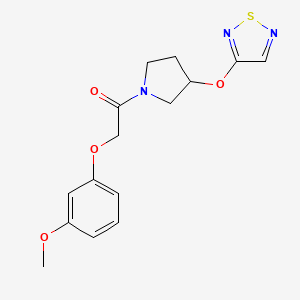

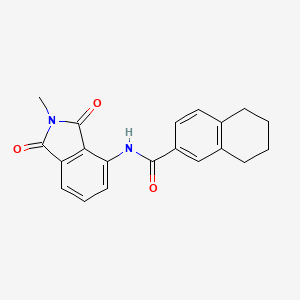
![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)
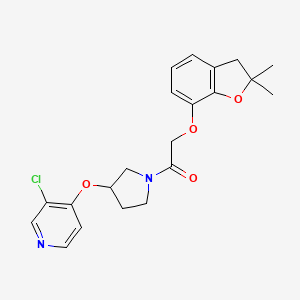
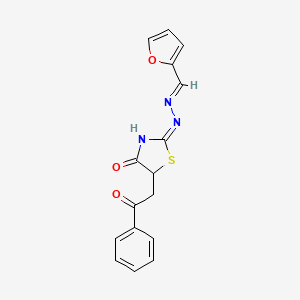
![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)
![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)
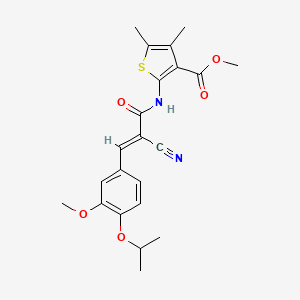

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)